N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
Description
N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzoyl core, with an ethyl group and a 2-methylphenyl moiety attached to the amide nitrogen. Its structural uniqueness lies in the combination of lipophilic (ethyl, methyl) and hydrogen-bonding (methoxy) groups, which influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-6-20(15-10-8-7-9-13(15)2)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h7-12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSKZAXUIOCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-ethyl-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Pharmacological Activity
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group (electron-withdrawing) in 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide enhances P-gp inhibitory activity compared to electron-donating groups like methoxy or methyl .
- Receptor Specificity : VUF15485’s fluorophenyl and pyrrolidine-ethyl substituents confer high affinity for ACKR3, highlighting the role of aromatic and heterocyclic moieties in receptor targeting .
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties
Structural Insights :
- Crystal Packing : N-(4-bromophenyl)-3,4,5-trimethoxybenzamide forms chains via N–H···O hydrogen bonds, whereas bulkier substituents (e.g., ethyl, methyl) in the target compound may disrupt such interactions, altering crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
